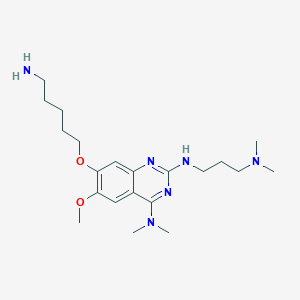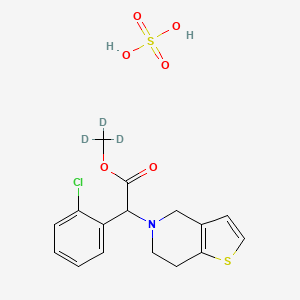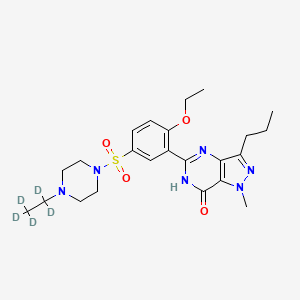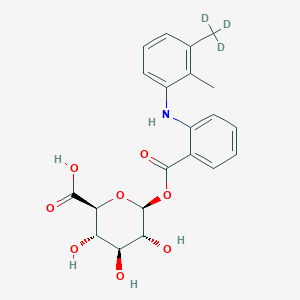
Mefenamic-d3 Acyl-Beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mefenamic-d3 Acyl-Beta-D-glucuronide is a stable isotope-labeled compound used primarily in research. It is a derivative of Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID). The compound is often utilized in pharmacokinetic studies to understand the metabolism and excretion of Mefenamic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic-d3 Acyl-Beta-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically includes the reaction of Mefenamic acid with a glucuronic acid derivative under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Mefenamic-d3 Acyl-Beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized glucuronides, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Mefenamic-d3 Acyl-Beta-D-glucuronide is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mefenamic acid metabolites.
Biology: Employed in studies to understand the metabolic pathways and excretion of Mefenamic acid.
Medicine: Utilized in pharmacokinetic studies to determine the bioavailability and half-life of Mefenamic acid.
Industry: Used in the development of new drugs and formulations involving Mefenamic acid
Mécanisme D'action
The mechanism of action of Mefenamic-d3 Acyl-Beta-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces inflammation and pain. The glucuronide conjugate is formed as part of the body’s process to excrete the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mefenamic Acyl-Beta-D-glucuronide: The non-deuterated form of the compound.
Other NSAID Glucuronides: Similar glucuronide conjugates of other NSAIDs like Ibuprofen and Naproxen
Uniqueness
Mefenamic-d3 Acyl-Beta-D-glucuronide is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in metabolic studies .
Propriétés
Formule moléculaire |
C21H23NO8 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[2-methyl-3-(trideuteriomethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1/i1D3 |
Clé InChI |
DAHIGOGKMFBIOR-SIBOGOLCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
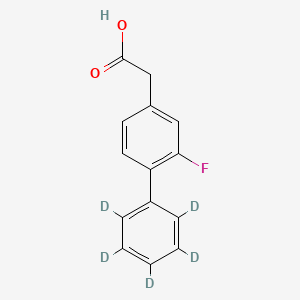
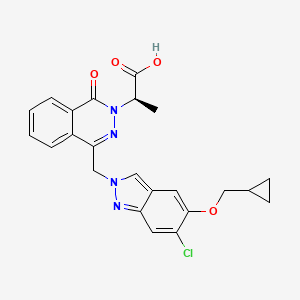
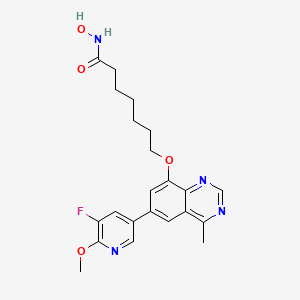


![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

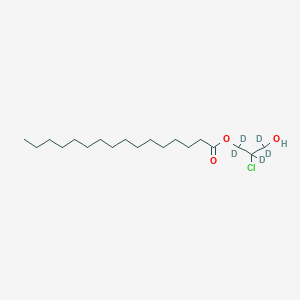
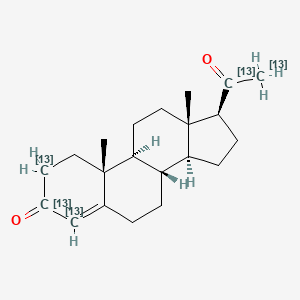
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
